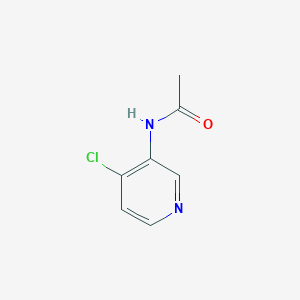

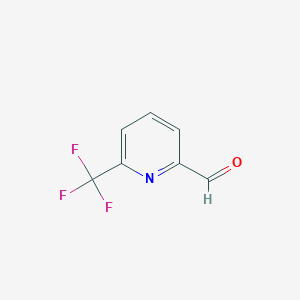

6-(Trifluoromethyl)pyridine-2-carbaldehyde

説明

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that is part of a broader class of trifluoromethyl-substituted pyridines. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The trifluoromethyl group is known for its ability to influence the physical and chemical properties of molecules, often enhancing their metabolic stability and bioavailability .

Synthesis Analysis

The synthesis of compounds related to 6-(Trifluoromethyl)pyridine-2-carbaldehyde often involves the use of Vilsmeier-Haack reagent, as demonstrated in the preparation of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another approach includes the use of bismuth triflate as a catalyst for the solvent-free synthesis of triarylpyridines, which could potentially be adapted for the synthesis of substituted pyridine-2-carbaldehydes . Additionally, a one-step synthesis method has been reported for 6-chloropyridine-3-carbaldehyde, which could be modified for the synthesis of trifluoromethyl-substituted analogs .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Trifluoromethyl)pyridine-2-carbaldehyde has been studied using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and X-ray crystallography. For instance, the structure of dimethylindium-pyridine-2-carbaldehyde oximate was elucidated, revealing a dimeric structure with a row of five fused rings . Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Trifluoromethyl-substituted pyridines can undergo a variety of chemical reactions. For example, they can participate in sequential or multicomponent reactions, such as the microwave-assisted Sonogashira-type cross-coupling, to yield pyrazolo[4,3-c]pyridines . Furthermore, they can be used in heterocyclization reactions to synthesize triazines, as shown in the modified synthesis of 6-aryl-3-(pyridin-2-yl)-1,2,4-triazines .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into the pyridine ring can significantly alter the physical and chemical properties of the molecule. This group is highly electronegative, which can increase the acidity of adjacent hydrogen atoms and influence the electronic distribution within the molecule. The presence of this group can also affect the boiling point, solubility, and stability of the compound. For instance, organocatalysts containing trifluoromethyl groups have been shown to catalyze Michael addition reactions with high yields and selectivity .

科学的研究の応用

Synthesis of Heterocycles

A notable application of 6-(Trifluoromethyl)pyridine-2-carbaldehyde is in the synthesis of heterocyclic compounds. It serves as a precursor for creating trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through sequential and multicomponent reaction approaches, highlighting its versatility in organic synthesis (Palka et al., 2014). This synthetic utility extends to the preparation of 1,2,4-triazines and 1,2,4-triazine 4-oxides, illustrating the effect of substituents in pyridine-2-carbaldehydes on heterocyclization reactions (Krinochkin et al., 2017).

Novel Compound Synthesis

The compound is used in the synthesis of novel organic materials, such as quinone-fused corroles, which are obtained through 1,3-dipolar cycloaddition reactions. These derivatives are significant for their unique structural and potentially electrochemical properties (Vale et al., 2007).

Coordination Chemistry

In coordination chemistry, 6-(Trifluoromethyl)pyridine-2-carbaldehyde derivatives have been employed in the synthesis of metal complexes, demonstrating the compound's flexibility in forming diverse coordination structures. This includes its use in synthesizing copper(II) and iron(II) complexes, showcasing its ability to interact with metal ions and contribute to the development of materials with interesting magnetic and electronic properties (Garbelini et al., 2008).

Photophysical Studies

Another application is in photophysical studies, where derivatives of 6-(Trifluoromethyl)pyridine-2-carbaldehyde are synthesized and their optical properties analyzed. These studies are crucial for understanding the electronic structure and potential applications of these compounds in materials science, including their use in light-emitting devices (Deore et al., 2015).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

将来の方向性

Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-2-carbaldehyde, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

作用機序

Target of Action

It is known to be used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is used to synthesize.

Mode of Action

It is known to participate in various organic reactions . For instance, it can be involved in the Horner-Wadsworth-Emmons reaction , a method used in organic chemistry to form carbon-carbon double bonds .

Action Environment

The action, efficacy, and stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents . These storage conditions suggest that exposure to air and heat could potentially affect its stability and efficacy.

特性

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFVRHWVFINADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563715 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131747-65-4 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)

![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)